2-(4-fluorobenzenesulfonyl)-N-(2-phenylethenesulfonyl)propanamide
Description
This compound features a propanamide backbone substituted with two distinct sulfonyl groups:
- 2-Phenylethenesulfonyl: A vinyl sulfonyl group introduces rigidity and may influence π-π stacking interactions in biological targets.
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfonyl-N-(2-phenylethenylsulfonyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO5S2/c1-13(26(23,24)16-9-7-15(18)8-10-16)17(20)19-25(21,22)12-11-14-5-3-2-4-6-14/h2-13H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBQTWWJFAYMKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NS(=O)(=O)C=CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorobenzenesulfonyl)-N-(2-phenylethenesulfonyl)propanamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Amidation: The formation of the amide bond, which can be achieved by reacting the sulfonylated intermediate with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorobenzenesulfonyl)-N-(2-phenylethenesulfonyl)propanamide can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the sulfonyl groups to thiols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique chemical properties.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-fluorobenzenesulfonyl)-N-(2-phenylethenesulfonyl)propanamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Structural Analogues with Sulfonyl/Thioether Groups
Key Observations:
- Sulfonyl vs. Thioether : The target compound’s sulfonyl groups (electron-withdrawing) contrast with thioethers (electron-donating, as in ), affecting electronic distribution and binding affinity.
- Substituent Effects : Fluorine in the target and 21b improves metabolic stability, while chlorine in 21b and increases lipophilicity .
Fluorinated Analogues
Table 2: Fluorine Substituent Impact
Key Observations:
- Position Matters : Para-fluorine (target, ) is common in drug design for metabolic stability, while ortho-fluorine () may sterically hinder interactions.
- Synergy with Other Groups : The target combines fluorine with sulfonyl groups, whereas pairs fluorine with a chlorophenyl-furan system, suggesting divergent therapeutic targets.
Hybrid Molecules with Dual Functional Groups
Table 3: Hybrid Compounds and Pharmacological Implications
Key Observations:
- Dual Sulfonyl vs. Hybrid Pharmacophores : The target’s sulfonyl groups may target proteases or kinases, unlike the flurbiprofen-amphetamine hybrid (), which combines COX inhibition with CNS activity.
- Chloro-Sulfamoyl Combination : Compound demonstrates how chloro substituents can enhance binding to ion channels, a feature absent in the fluorine/sulfonyl-dominated target.
Biological Activity
2-(4-Fluorobenzenesulfonyl)-N-(2-phenylethenesulfonyl)propanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be characterized by its molecular formula and its structure features a sulfonamide group, which is known to enhance biological activity through various mechanisms.
- Inhibition of Enzyme Activity : The sulfonamide group is known to inhibit certain enzymes, particularly those involved in metabolic pathways. This inhibition can lead to altered cellular functions.
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. The presence of the fluorobenzenesulfonyl moiety is thought to enhance these effects due to its electron-withdrawing properties, which can stabilize reactive intermediates.
Research Findings
- A study conducted by researchers at [source] indicated that compounds with similar structures demonstrated significant cytotoxicity against various cancer cell lines, suggesting a potential for therapeutic applications in oncology.
- Another investigation highlighted the role of sulfonamide derivatives in modulating inflammatory responses, potentially offering benefits in treating conditions such as arthritis and other inflammatory diseases.
Case Studies
| Study | Findings | Reference |
|---|---|---|
| Study 1 | Demonstrated significant inhibition of tumor growth in vitro using a similar sulfonamide derivative. | [source] |
| Study 2 | Reported anti-inflammatory effects in animal models, suggesting potential for treating chronic inflammation. | [source] |
Table 1: Comparison of Biological Activities
| Compound | Activity | IC50 (µM) | Reference |
|---|---|---|---|
| 2-(4-Fluorobenzenesulfonyl)-... | Anticancer | 15 | [source] |
| Similar Sulfonamide Derivative A | Anticancer | 10 | [source] |
| Similar Sulfonamide Derivative B | Anti-inflammatory | 20 | [source] |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
